N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO6/c1-29-18-11-13(12-19(30-2)23(18)31-3)24(28)25-17-10-6-9-16-20(17)22(27)15-8-5-4-7-14(15)21(16)26/h4-12H,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFSANPRVZBRRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4,5-trimethoxybenzamide typically involves the reaction of 1-aminoanthraquinone with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The anthraquinone moiety can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction of the anthraquinone group can lead to the formation of hydroquinone derivatives.
Substitution: The methoxy groups on the benzamide ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The anthraquinone moiety can intercalate into DNA, disrupting the replication and transcription processes. Additionally, the compound can generate reactive oxygen species (ROS), leading to oxidative stress and cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
Uniqueness
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups on the benzamide ring, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and facilitate its interaction with biological targets.
Biological Activity
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4,5-trimethoxybenzamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a complex structure that includes an anthracene moiety and a trimethoxybenzamide group, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 401.44 g/mol. The structure consists of an anthracene derivative linked to a trimethoxybenzamide, which may enhance its interaction with biological targets.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Some derivatives of anthracene have shown promise in inhibiting cancer cell proliferation. Studies suggest that the dioxoanthracene structure can intercalate DNA and disrupt cellular processes.
- Antioxidant Properties : Compounds containing methoxy groups often demonstrate antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
- Antimicrobial Effects : Certain anthracene derivatives have been reported to possess antimicrobial properties against various pathogens.
Anticancer Activity
A study investigating the cytotoxic effects of anthracene derivatives found that this compound exhibited significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action was attributed to apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Apoptosis induction |
| HeLa | 12.8 | Cell cycle arrest |
Antioxidant Activity
In vitro assays demonstrated that the compound scavenged DPPH radicals effectively, indicating strong antioxidant potential. The half-maximal effective concentration (EC50) was found to be 8.5 µM.
Antimicrobial Activity
The compound was tested against several bacterial strains (e.g., E. coli, S. aureus) and exhibited moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
Case Studies
-
Case Study on Anticancer Properties :
- A research team conducted a series of experiments on the compound's effect on breast cancer cells. They reported that treatment with the compound led to a significant reduction in cell viability compared to untreated controls.
-
Case Study on Antioxidant Effects :
- A separate study evaluated the antioxidant capacity using an animal model subjected to oxidative stress. The administration of the compound resulted in decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4,5-trimethoxybenzamide?
- Methodology :
Oxidation of Anthracene : Start with anthracene oxidation to form 9,10-anthraquinone using oxidizing agents like CrO₃ or HNO₃ under controlled conditions .
Functionalization at Position 1 : React 9,10-anthraquinone with 3,4,5-trimethoxybenzoyl chloride in the presence of a coupling agent (e.g., DCC/DMAP) or via nucleophilic substitution .
Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization from ethanol .
- Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity at position 1 using NMR (e.g., absence of peaks for position 2 substitution) .
Q. How can researchers characterize the molecular structure of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy group integration at δ 3.8–4.0 ppm, anthraquinone carbonyls at δ 180–190 ppm) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., O–H⋯O bonds in anthraquinone derivatives) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS and compare with theoretical values .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., antioxidant vs. pro-oxidant effects) be resolved?
- Experimental Design :
Dose-Response Studies : Test the compound across a wide concentration range (e.g., 1 nM–100 µM) in cellular assays (e.g., DPPH for antioxidant activity, ROS probes for pro-oxidant effects) .
Mechanistic Probes : Use inhibitors (e.g., N-acetylcysteine for ROS scavenging) to isolate pathways.
Structural Analog Comparison : Compare activity with analogs lacking methoxy groups to determine substituent effects .
- Data Interpretation : Cross-validate findings using orthogonal assays (e.g., fluorescence microscopy for ROS and plate-reader-based antioxidant tests) .
Q. What strategies optimize regioselectivity during functionalization of the anthraquinone core?
- Methodological Approaches :
Directing Groups : Introduce temporary protecting groups (e.g., sulfonic acid at position 2) to steer reactivity to position 1 .
Catalytic Systems : Use Pd-catalyzed C–H activation with ligands favoring position 1 (e.g., pyridine-based ligands) .
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at electron-deficient positions .
Q. How should researchers address discrepancies in spectral data (e.g., unexpected NMR shifts)?
- Troubleshooting Steps :
Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., di-substituted analogs) that may skew NMR signals .
Dynamic Effects : Investigate tautomerism or conformational flexibility via variable-temperature NMR (e.g., anthraquinone keto-enol tautomerism) .
Computational Validation : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian, B3LYP/6-31G*) .
Methodological Resources
- Synthesis Protocols : Refer to thionyl chloride-mediated acylation for benzamide coupling .
- Crystallography : Use SHELX for structure refinement and Mercury for hydrogen-bond analysis .
- Biological Assays : Standardize cell lines (e.g., HepG2 for cytotoxicity) and include positive controls (e.g., ascorbic acid for antioxidant studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
